5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine
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Overview
Description
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its two chlorine atoms at positions 5 and 7, and its tetrahydro structure, which means it contains four hydrogen atoms added to the naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting materials such as 2,6-dichloropyridine can undergo cyclization reactions in the presence of reducing agents and catalysts to form the desired naphthyridine structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as microwave-assisted synthesis and solvent-free reactions .
Chemical Reactions Analysis
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine can be compared with other similar compounds such as:
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Exhibits a range of biological activities and is used in medicinal chemistry
Properties
Molecular Formula |
C8H8Cl2N2 |
---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h3,11H,1-2,4H2 |
InChI Key |
PRGJXKSAKCERNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=NC(=C21)Cl)Cl |
Origin of Product |
United States |
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